1,5-Dimethylspiro[5.5]undecan-3-one
Description
Properties
CAS No. |
88245-97-0 |
|---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
1,5-dimethylspiro[5.5]undecan-3-one |
InChI |
InChI=1S/C13H22O/c1-10-8-12(14)9-11(2)13(10)6-4-3-5-7-13/h10-11H,3-9H2,1-2H3 |
InChI Key |
SHNGPGXBGMEQFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)CC(C12CCCCC2)C |
Origin of Product |
United States |
Preparation Methods
Precursor Selection
- Cyclohexane-1,3-dione derivatives : Alkylation of 1,3-cyclohexanedione with methyl groups introduces steric and electronic modifications.
- Geminal dimethyl groups : Introduced via Grignard reactions or alkylation of enolates.
Synthetic Pathways
Ketalization-Ring Expansion Strategy
Adapted from the synthesis of 1,5-Dioxaspiro[5.5]undecan-3-one:
- Methylation of 1,1-Dimethoxycyclohexane :
- Acid-catalyzed spirocyclization :
- Oxidative cleavage :
Optimization Notes :
Double Alkylation of Diketones
Based on diazaspiro[5.5]undecane syntheses:
- Synthesis of 3,3-dimethylcyclohexanone :
- Spiroannulation via bis-alkylation :
- Ketone formation :
Key Data :
| Step | Reagents | Temp (°C) | Yield (%) |
|---|---|---|---|
| Aldol condensation | NaOH, EtOH | 80 | 65 |
| Bis-alkylation | 1,5-dibromopentane | 110 | 58 |
| Oxidation | PCC, CH₂Cl₂ | 25 | 72 |
Catalytic Asymmetric Approaches
Inspired by palladium-catalyzed allylic alkylations:
- Chiral ligand-mediated synthesis :
- Dynamic kinetic resolution :
Advantages :
Characterization and Validation
Spectroscopic Data
Chromatographic Purity
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethylspiro[5.5]undecan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The spiro structure allows for substitution reactions at specific positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted spiro compounds. These products are often used as intermediates in further chemical synthesis or as final products in various applications.
Scientific Research Applications
1,5-Dimethylspiro[5.5]undecan-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex spiro compounds.
Biology: The compound’s unique structure makes it a subject of study in stereochemistry and conformational analysis.
Medicine: Derivatives of this compound are investigated for their potential pharmaceutical applications, including as intermediates in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Dimethylspiro[5.5]undecan-3-one involves its interaction with molecular targets through its unique spiro structure. The helicity of the spirane skeleton allows for specific binding interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Stability Under Acidic Conditions
The cyclohexyl ketal in 1,5-dimethylspiro[5.5]undecan-3-one exhibits superior stability compared to acetonide and diethylketal analogues. For example:
- Acetonide 1 : Under acidic α-bromination, yields of α-bromoketone 2 ranged from 0–20% due to ketal lability.
- Cyclohexyl Ketal 4 : Quantitative conversion to α-bromoketone 5 was achieved under similar conditions, highlighting enhanced stability .
Mechanistic Insight : The rigid cyclohexane ring reduces steric strain and electronic destabilization, preventing premature ketal cleavage.
Structural and Physical Properties
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,5-Dimethylspiro[5.5]undecan-3-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions involving spirocyclic precursors. For example, analogous spiro compounds (e.g., 3-(4-bromobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione) are prepared by reacting (R)-2,4-dioxospiro[5.5]undecane with aldehydes in ethanol under reflux. Key parameters include solvent choice (e.g., ethanol for solubility), temperature control (reflux conditions), and stoichiometric ratios. Optimization may involve adjusting reaction time, using catalysts, or employing microwave-assisted synthesis to enhance yield and purity .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodological Answer :
- X-ray diffraction (XRD) : Essential for resolving spirocyclic conformations. For instance, XRD analysis of 3-(4-fluorobenzylidene) derivatives revealed a twisted boat conformation for the 1,3-dioxane ring and chair conformation for the fused cyclohexane ring. Data collection parameters (e.g., 12420 reflections, R[F²] = 0.040) ensure high-resolution structures .
- GC-MS and NMR : GC-MS (using parameters like 298.1K temperature, 14.5s pulse width) identifies volatile byproducts, while ¹H/¹³C NMR (e.g., 400.13 MHz frequency, CDCl₃ solvent) confirms molecular connectivity and stereochemistry .
Q. How should researchers handle safety and stability considerations during synthesis?
- Methodological Answer : Refer to safety data sheets (SDS) for analogous compounds (e.g., 3,3-diethyl derivatives) to assess flammability (flash point: 101.2°C) and reactivity. Use fume hoods for volatile solvents (e.g., dichloromethane) and minimize exposure to intermediates. Stability testing under varying temperatures and pH conditions is critical for long-term storage .
Advanced Research Questions
Q. How do substituents on the spiro ring system influence conformational stability and crystal packing?
- Methodological Answer : Substituents like halogens or methyl groups alter steric and electronic interactions. For example, 3-(4-fluorobenzylidene) derivatives exhibit tighter crystal packing due to weak C–H⋯O hydrogen bonds (2.72–2.89 Å), while bulkier groups (e.g., 5-methylfuran) introduce torsional strain (dihedral angles: 6.80–7.15°) that affects reactivity. Computational tools (e.g., DFT) can model these interactions and predict lattice energies .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Cross-validation : Combine XRD with NMR/IR to confirm bond lengths and angles. For instance, discrepancies in ¹H NMR shifts can be resolved by comparing experimental data with DFT-calculated chemical shifts .
- Parameter adjustment : Optimize GC-MS conditions (e.g., pulse sequences, receiver gain) to reduce noise and improve signal clarity .
Q. How can derivatization strategies enhance functionalization for targeted applications?
- Methodological Answer : Use coupling agents like EDC·HCl to introduce charged groups (e.g., quaternary ammonium salts) onto the spiro core. For example, betaine coupling to 1,5-dioxaspiro[5.5]undecane-2,4-dione forms stable adducts, enabling applications in biosensing or catalysis. Post-functionalization steps (e.g., reduction) further modify reactivity .
Q. What computational methods are used to predict thermodynamic properties and reaction mechanisms?
- Methodological Answer :
- DFT studies : Calculate Gibbs free energy and activation barriers for ring-opening/closing reactions. For 3-(4-dimethylaminobenzylidene) derivatives, DFT simulations matched experimental enthalpy values (ΔH = 98.7 kJ/mol) .
- Molecular dynamics (MD) : Simulate solvent effects on conformational equilibria, particularly in polar solvents that stabilize zwitterionic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
